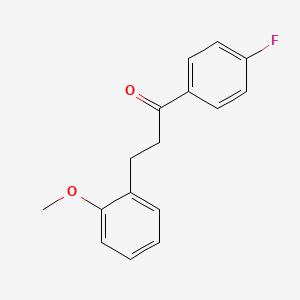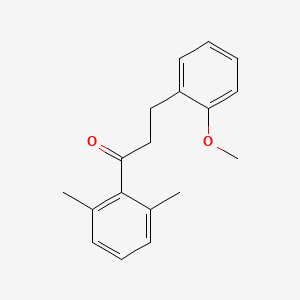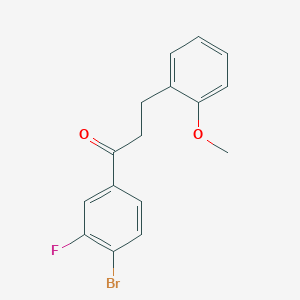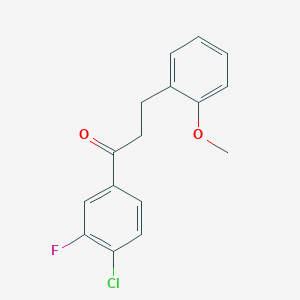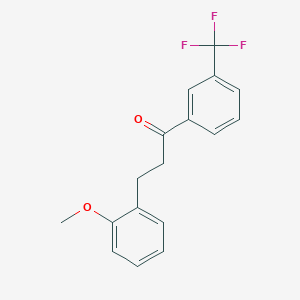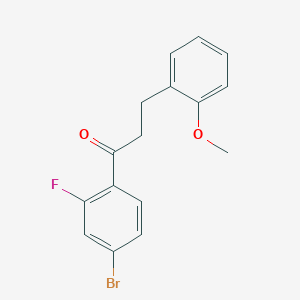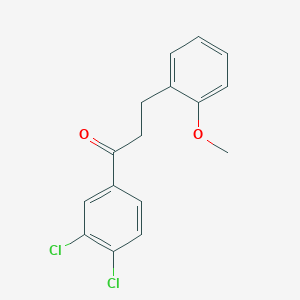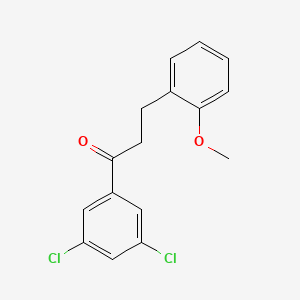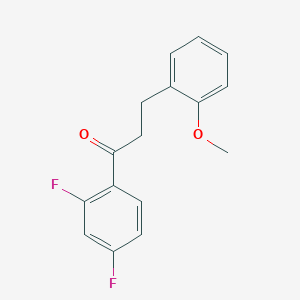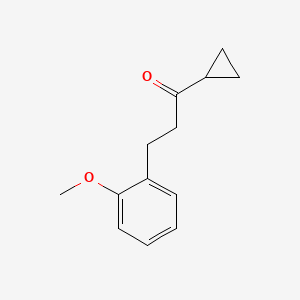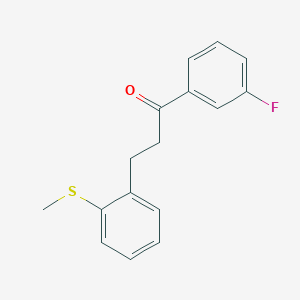
3'-Fluoro-3-(2-thiomethylphenyl)propiophenone
Descripción general
Descripción
The compound "3'-Fluoro-3-(2-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated aromatic compounds and thiophene derivatives, which are relevant to the compound . Fluorinated aromatic compounds are known for their applications in pharmaceuticals and material science due to their unique chemical properties . Thiophene derivatives, in particular, have been studied extensively for their biological activities and applications in electronics .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds and thiophene derivatives is a topic of interest in several papers. For instance, a two-step radiosynthesis of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is described, yielding the product with a significant radiochemical yield . Another paper reports the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by a reaction with pyrazole-4-carboxaldehyde derivatives to obtain novel Schiff bases . These methods highlight the complexity and specificity required in synthesizing fluorinated thiophene derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated thiophene derivatives is crucial for their electronic and biological properties. One paper reports the crystal structure of a related compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, providing insights into the arrangement of the fluorinated aromatic ring and the thiophene moiety . The study of such structures is essential for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of fluorinated thiophene derivatives is influenced by the presence of the fluorine atom. For example, the fluorination of aromatic compounds using 1-aryl-3,3-dimethyltriazenes and fluoride anions in acidic medium has been explored, demonstrating a methodology to introduce fluorine late in the synthesis process . Additionally, the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes shows that backbone fluorination leads to an increase in the polymer ionization potential, affecting the electronic properties of the resulting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated thiophene derivatives are influenced by their molecular structure. For instance, the electrochemical and spectroscopic characteristics of copolymers synthesized from fluorinated thiophene monomers exhibit high conductivity and excellent ambient stability . The influence of backbone fluorination in polythiophenes has been shown to enhance their tendency to aggregate in solution, which is attributed to a more co-planar backbone . These properties are critical for the application of these materials in electronic devices.
Aplicaciones Científicas De Investigación
Photoalignment of Nematic Liquid Crystals : A study by Hegde et al. (2013) explored the use of fluorinated phenols, including derivatives similar to 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone, in promoting the photoalignment of nematic liquid crystals. These materials demonstrated potential for application in LCDs due to their ability to induce excellent alignment of the liquid crystal molecules Hegde, Ata Alla, Matharu, & Komitov, 2013.
Conjugated Polythiophenes : Research by Gohier et al. (2013) investigated the electronic properties of 3-Fluoro-4-hexylthiophene, a compound closely related to 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone. Their study focused on synthesizing and analyzing the electronic properties of various polymers, including those derived from thiophenic monomers, for applications in electropolymerization and electronic devices Gohier, Frère, & Roncali, 2013.
Crystal Structure and Pharmaceutical Applications : Nagaraju et al. (2018) reported on the synthesis and crystal structure of a compound similar to 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone, highlighting its relevance in material science and pharmaceuticals. This research underlines the importance of substituted thiophenes, which have shown a wide spectrum of biological activities and applications in various fields including transistors, sensors, and solar cells Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018.
Poly(arylene ether)s Synthesis : A study by Salunke, Ghosh, and Banerjee (2007) focused on synthesizing novel poly(arylene ether)s using bisfluoro monomers. These materials, related to 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone, exhibited high thermal stability and solubility in organic solvents, indicating potential applications in engineering plastics and membrane materials Salunke, Ghosh, & Banerjee, 2007.
Electrochemical and Optical Properties of Polymers : Research by Topal et al. (2021) involved synthesizing and characterizing polymers derived from fluorinated thiophene compounds, similar to 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone. The study provided insights into the electrochemical and optical properties of these polymers, suggesting their suitability for energy storage and electrochromic devices Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021.
Photovoltaic Properties in Polymer Solar Cells : Jeong et al. (2014) utilized a phenyl compound with electron-withdrawing substituents, closely related to 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone, in polymer solar cells. This study demonstrated enhanced power conversion efficiency, indicating the potential of such compounds in improving solar energy harvesting Jeong, Woo, Lyu, Kim, Kim, & Han, 2014.
Analysis of lp⋯π Intermolecular Interactions : Shukla et al. (2014) synthesized fluoro derivatives for studying intermolecular interactions. Their research contributes to understanding the complex interactions involving compounds like 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone, which is significant in designing drugs and other molecular materials Shukla, Mohan, Vishalakshi, & Chopra, 2014.
Synthesis and Characterization of Novel Copolymers : Savittieri et al. (2022) worked on novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, akin to 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone. Their research focused on the synthesis and characterization of copolymers, revealing applications in materials science and engineering Savittieri, Tinsley, Diehn, Hai, Humanski, Kempke, Killam, Kozeny, Makhoul, Obert, Parisi, Parrilli, & Kharas, 2022.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWJLDENVQFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644323 | |
| Record name | 1-(3-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898754-66-0 | |
| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



